4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the chemical formula C8H6F3NO2. It is known for its unique structural features, including an amino group and a trifluoromethyl group attached to a benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid can be achieved through the reaction between trifluoromethanesulfonic acid trifluoromethyl ester and 4-aminobenzoic acid. The reaction is typically carried out in an appropriate solvent under controlled conditions. After the reaction, the product is purified through crystallization and other purification techniques to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with various molecular targets. The trifluoromethyl and amino groups enable the compound to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions with biological molecules . These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(trifluoromethyl)benzoic acid
- 4-Amino-5-trifluoromethylbenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-[4-Amino-3-(trifluoromethyl)phenyl]benzoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C14H10F3NO2 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-7-10(5-6-12(11)18)8-1-3-9(4-2-8)13(19)20/h1-7H,18H2,(H,19,20) |
InChI Key |
XSNATFQRFQUZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.